Hexamethyldisilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

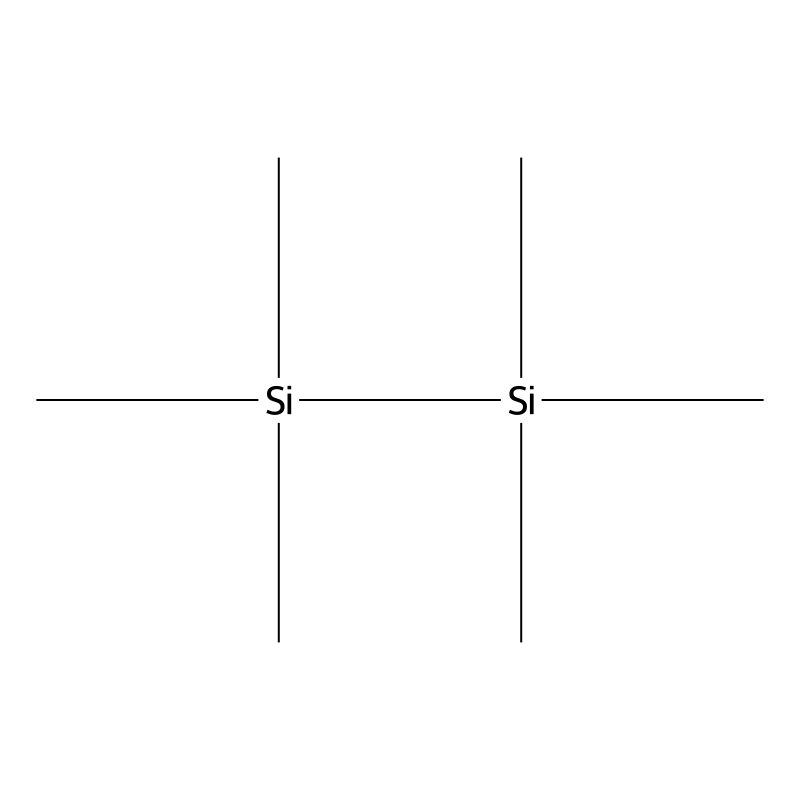

Hexamethyldisilane is an organosilicon compound with the chemical formula Si₂(CH₃)₆. It is a colorless liquid that is soluble in organic solvents and widely recognized for its utility in various chemical processes. Hexamethyldisilane is structurally characterized by two silicon atoms bonded to six methyl groups, making it a significant precursor in the synthesis of silicon-containing materials and compounds. Its unique chemical structure allows it to participate in diverse reactions, particularly those involving silicon-silicon and silicon-carbon bonds .

Silylation Reagent

One of the most prominent uses of HMDS in scientific research is as a silylation reagent. Silylation involves introducing a silyl group (SiR3, where R is an alkyl, aryl, or other group) onto a molecule. HMDS effectively reacts with various functional groups, including:

- Hydroxyl groups (–OH): Silylation of hydroxyl groups protects them from unwanted reactions while preserving their functionality. This is crucial in various organic synthesis processes and the study of biomolecules like carbohydrates and proteins .

- Carboxylic acids (–COOH): Silylation of carboxylic acids temporarily masks their acidic character, enabling selective reactions at other functional groups within the molecule. This is valuable in the synthesis of complex organic molecules .

- Amines (–NH2): Silylation of amines can alter their reactivity and solubility, making them more amenable to specific analytical techniques or further chemical modifications .

Surface Modification

HMDS plays a crucial role in surface modification, particularly for silicon-based materials like microchips and nanoparticles. Its ability to form covalent bonds with silicon atoms allows for:

- Hydrophobization: HMDS treatment creates a hydrophobic (water-repellent) layer on the surface, improving its resistance to moisture and corrosion. This is essential for protecting delicate electronic components and enhancing their performance .

- Functionalization: HMDS can act as a platform for attaching specific functional groups to the surface. This enables the creation of tailored materials with desired properties, such as improved adhesion, biocompatibility, or catalytic activity .

Other Applications

Beyond silylation and surface modification, HMDS finds applications in various other scientific research areas:

- Chromatography: HMDS is used as a stationary phase modifier in chromatography, improving the separation of analytes by altering their interactions with the column .

- Polymer synthesis: HMDS can act as a catalyst or initiator in certain polymerization reactions, facilitating the formation of desired polymer structures .

- Material characterization: HMDS is sometimes employed in surface characterization techniques like X-ray photoelectron spectroscopy (XPS) to enhance signal intensity and information acquisition .

- Cleavage Reactions: The Si-Si bond can be cleaved by strong nucleophiles and electrophiles, leading to the formation of various silicon-containing products. For example, alkyl lithium compounds react with hexamethyldisilane to produce trimethylsilyl derivatives .

- Reactions with Halogens: When reacted with iodine, hexamethyldisilane yields trimethylsilyl iodide. This reaction highlights its reactivity towards halogenation processes .

- Silylation Reactions: Hexamethyldisilane is frequently used in silylation reactions, where it acts as a reagent for the trimethylsilylation of alcohols, amines, and thiols. This process enhances the volatility of compounds for analysis in gas chromatography .

- Decomposition: Under high temperatures, such as in hot-wire chemical vapor deposition processes, hexamethyldisilane decomposes, breaking both Si-Si and Si-C bonds, leading to various gaseous products .

Hexamethyldisilane can be synthesized through various methods:

- Wurtz-like Coupling: The most common method involves the coupling of trimethylsilyl chloride with a reducing agent such as potassium graphite:

- Deprotonation Reactions: Hexamethyldisilazane can be synthesized through the reaction of ammonia with trimethylsilyl chloride:

These methods highlight the versatility of hexamethyldisilane's synthesis routes in organosilicon chemistry .

Hexamethyldisilane has a wide range of applications across various fields:

- Photolithography: It is used as a surface treatment agent for silicon wafers to improve adhesion during photoresist application .

- Gas Chromatography: Hexamethyldisilane serves as a silylation reagent to enhance the volatility of analytes, facilitating their detection .

- Chemical Vapor Deposition: It acts as a precursor for depositing silicon-containing thin films in semiconductor manufacturing and material science .

- Surface Modification: It is employed to modify surfaces of metals and ceramics through silane coupling reactions, enhancing their hydrophobic properties .

Studies on the interaction of hexamethyldisilane with various substrates reveal its effectiveness in modifying surface properties. For instance, when reacted with silica surfaces, hexamethyldisilane forms hydrophilic trimethylsilanol species that improve the adhesion of coatings applied subsequently. Its reactivity with moisture also leads to the generation of ammonia and other byproducts under specific conditions .

Hexamethyldisilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Trimethylsilane | Si(CH₃)₄ | Simple silane compound; widely used as a silicon source |

| Tetramethylsilane | Si(CH₃)₄ | More reactive than hexamethyldisilane; often used in CVD |

| Hexamethyldisilazane | [(CH₃)₃Si]₂NH | Contains nitrogen; used extensively as a reagent in organic synthesis |

| Bis(trimethylsilyl)amine | [(CH₃)₃Si]₂NH | Similar structure; utilized similarly but has nitrogen functionality |

Hexamethyldisilane's unique structure allows it to participate effectively in both silylation reactions and chemical vapor deposition processes while maintaining stability under various conditions. Its ability to form silicon-silicon bonds distinguishes it from simpler silanes like trimethylsilane and tetramethylsilane .

The thermal decomposition of hexamethyldisilane involves multiple competing pathways, with the silicon-silicon bond cleavage representing the primary initiation mechanism. Experimental and computational studies have revealed that homolytic cleavage predominantly governs the initial decomposition process under thermal conditions [1] [2].

Homolytic Cleavage Mechanism

The homolytic cleavage pathway involves the symmetric breaking of the silicon-silicon bond, where each silicon atom retains one electron from the bonding pair. This process generates two trimethylsilyl radicals according to the following reaction:

(CH₃)₃Si-Si(CH₃)₃ → 2 (CH₃)₃Si-

The bond dissociation energy for the silicon-silicon bond in hexamethyldisilane has been experimentally determined to be 205 ± 25 kilojoules per mole [3] [4]. This relatively low bond strength compared to carbon-carbon bonds (approximately 347 kilojoules per mole) explains the facile thermal decomposition of the compound at moderate temperatures.

Heterolytic Cleavage Considerations

Although heterolytic cleavage, where the electron pair remains with one fragment, is theoretically possible, it is energetically unfavorable under typical thermal decomposition conditions. The heterolytic pathway would require:

(CH₃)₃Si-Si(CH₃)₃ → (CH₃)₃Si⁺ + (CH₃)₃Si⁻

This process demands significantly higher activation energies due to the formation of charged species in the gas phase. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level indicate that heterolytic cleavage pathways exhibit activation barriers exceeding 400 kilojoules per mole, making them kinetically inaccessible under normal pyrolysis conditions [1] [2].

Mechanistic Competition

The preference for homolytic over heterolytic cleavage stems from several factors:

Electronic Structure: The silicon-silicon bond exhibits primarily covalent character with minimal ionic contribution, favoring symmetric bond breaking.

Stabilization Effects: The trimethylsilyl radical benefits from hyperconjugative stabilization through silicon-carbon sigma bonds, reducing the energy penalty for radical formation.

Solvent Effects: In gas-phase decomposition, the absence of polar solvents eliminates stabilization mechanisms that might favor ionic intermediates.

Temperature-Dependent Pyrolysis Product Distributions

The product distribution from hexamethyldisilane thermal decomposition exhibits strong temperature dependence, with distinct regimes characterized by different dominant mechanisms [1] [2].

Low Temperature Regime (650-750 K)

At temperatures below 750 K, the decomposition primarily proceeds through silicon-silicon bond homolysis, yielding trimethylsilyl radicals as the major primary products. The conversion remains relatively low (5-15%) with an activation energy of 205 ± 25 kilojoules per mole. The predominant products include:

- Trimethylsilyl radicals (CH₃)₃Si-

- Tetramethylsilane (CH₃)₄Si through radical recombination

- Minimal secondary fragmentation products

Intermediate Temperature Regime (750-950 K)

As temperature increases, secondary decomposition pathways become significant. Silicon-carbon bond cleavage competes with silicon-silicon bond breaking, leading to more complex product distributions. The activation energy increases to 280-320 kilojoules per mole, reflecting the higher energy requirements for carbon-silicon bond scission.

Major products in this regime include:

- Continued trimethylsilyl radical formation

- Pentamethyldisilyl radicals (CH₃)₃SiSi(CH₃)₂-

- Methyl radicals (CH₃- )

- Dimethylsilylene species (:Si(CH₃)₂)

High Temperature Regime (950-1310 K)

At elevated temperatures, molecular elimination reactions become dominant, leading to extensive fragmentation and near-complete conversion. The activation energy reaches 350-400 kilojoules per mole, indicating the involvement of multiple bond-breaking processes.

Characteristic products include:

- Dimethylsilene (CH₂=Si(CH₃)₂)

- Hydrogen gas (H₂)

- Methane (CH₄)

- Ethane (C₂H₆)

- Various silylene and silene intermediates

Quantitative Product Analysis

Flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry studies have provided detailed quantitative analysis of product distributions. The major decomposition products identified include Me₃SiSi(Me)₂- , Me₄Si, Me₃Si- , and :SiMe₂, with their relative concentrations varying systematically with temperature [1] [2].

Computational Modeling of Decomposition Transition States

Density functional theory calculations have provided detailed insights into the transition state structures and energy landscapes governing hexamethyldisilane decomposition pathways [1] [2].

Computational Methodology

The most comprehensive computational studies have employed the B3LYP density functional with the 6-311++G(d,p) basis set, providing reliable energetic and structural parameters for both ground states and transition states. This level of theory has been validated against experimental bond dissociation energies and kinetic parameters.

Silicon-Silicon Bond Cleavage Transition States

The transition state for silicon-silicon bond homolysis exhibits a highly symmetric structure with the silicon-silicon bond elongated to approximately 2.8-3.0 Angstroms (compared to the equilibrium bond length of 2.35 Angstroms). The transition state shows minimal geometric distortion of the methyl groups, indicating that the bond breaking occurs with little reorganization of the surrounding molecular framework.

Key computational findings include:

- Transition state bond length: 2.85 ± 0.05 Angstroms

- Activation energy: 205 ± 25 kilojoules per mole

- Imaginary frequency: -485 ± 50 reciprocal centimeters

Three-Centered Elimination Pathways

Computational modeling has revealed the existence of three-centered elimination pathways that compete with simple bond homolysis. These processes involve the simultaneous breaking of silicon-silicon bonds and formation of new products through concerted mechanisms.

The transition states for three-centered eliminations show:

- Activation barriers: 280 ± 30 kilojoules per mole

- Complex geometries involving multiple bond-breaking and bond-forming events

- Formation of tetramethylsilane and dimethylsilylene as primary products

Silylene and Silene Formation

Advanced computational studies have characterized the transition states leading to silylene and silene formation through molecular elimination pathways. These processes typically involve:

- Hydrogen Migration: Transition states with activation energies of 320-350 kilojoules per mole

- Methyl Group Rearrangement: Barriers ranging from 290-330 kilojoules per mole

- Ring Formation: Cyclic transition states with unique electronic structures

Validation Against Experimental Data

The computational predictions have been extensively validated against experimental kinetic parameters, bond dissociation energies, and product distributions. The agreement between theory and experiment is generally excellent, with typical deviations of less than ± 30 kilojoules per mole for activation energies and within ± 10% for product yield predictions.

Surface-Mediated Decomposition on Transition Metal Substrates

The decomposition of hexamethyldisilane on transition metal surfaces exhibits markedly different behavior compared to gas-phase pyrolysis, with significantly lower activation energies and altered product selectivities [5] [6] [7].

Tungsten Surface Catalysis

Tungsten represents the most active catalyst for hexamethyldisilane decomposition, with experimental activation energies of 65.6 ± 0.7 kilojoules per mole for methyl radical formation [5]. This dramatic reduction compared to gas-phase homolysis (205 kilojoules per mole) demonstrates the powerful catalytic effect of the metal surface.

The mechanism involves:

- Adsorption: Hexamethyldisilane adsorbs on tungsten active sites

- Activation: Silicon-carbon bonds are weakened through metal-silicon interactions

- Cleavage: Preferential breaking of silicon-carbon bonds to form methyl radicals

- Desorption: Product release and catalyst regeneration

Tantalum Surface Effects

Tantalum surfaces show similar but slightly reduced catalytic activity, with activation energies of 76.7 ± 8.1 kilojoules per mole for methyl radical production [6]. The higher barrier compared to tungsten reflects weaker metal-silicon interactions but still represents substantial catalytic acceleration.

Platinum and Nickel Surfaces

Platinum and nickel surfaces exhibit moderate catalytic activity with activation energies of 85 ± 10 and 95 ± 12 kilojoules per mole, respectively [8]. These surfaces show different selectivity patterns, favoring formation of silyl radicals over methyl radicals.

Surface Structure Effects

The catalytic activity depends strongly on surface structure and preparation:

- Clean Surfaces: Highest activity with well-defined activation energies

- Oxidized Surfaces: Reduced activity due to decreased metal-silicon interactions

- Roughened Surfaces: Enhanced activity through increased active site density

Temperature-Dependent Surface Behavior

Surface-mediated decomposition shows distinct temperature regimes:

- Low Temperature (900-1200 K): Selective carbon-silicon bond cleavage

- Intermediate Temperature (1200-1800 K): Mixed silicon-silicon and carbon-silicon bond breaking

- High Temperature (1800-2400 K): Complete molecular fragmentation

Mechanistic Insights

The surface-catalyzed decomposition follows a fundamentally different mechanism compared to gas-phase pyrolysis:

- Heterolytic Character: Surface interactions introduce ionic character to bond breaking

- Orbital Hybridization: Metal d-orbitals interact with silicon and carbon orbitals

- Charge Transfer: Electron transfer between metal and molecule facilitates bond activation

- Geometric Constraints: Surface binding restricts molecular degrees of freedom

Industrial Implications

The surface-mediated decomposition has significant implications for chemical vapor deposition processes and catalyst design. The ability to selectively break specific bonds at reduced temperatures offers opportunities for:

- Controlled Film Growth: Precise control of deposition rates and film properties

- Energy Efficiency: Reduced operating temperatures for industrial processes

- Product Selectivity: Tuning of product distributions through catalyst selection

Boiling Point

Melting Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H317 (45.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (64.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (53.66%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (64.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard